molecular formula C14H10O4 B067764 4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid CAS No. 193151-97-2

4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid

Cat. No.: B067764
CAS No.: 193151-97-2
M. Wt: 242.23 g/mol
InChI Key: QZKDXSOKZHLFHE-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a biphenyl core structure, where one phenyl ring is fused with a 1,3-benzodioxole moiety, a privileged structure known for its prevalence in pharmacologically active molecules. The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling its use as a key building block in the synthesis of more complex target molecules, such as amides, esters, and heterocyclic derivatives.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-14(16)10-3-1-9(2-4-10)11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDXSOKZHLFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373484
Record name 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193151-97-2
Record name 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 193151-97-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,2-methylenedioxybenzene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research has indicated that derivatives of 4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid exhibit significant anticancer activity. For instance, studies have shown that compounds containing the benzo[d][1,3]dioxole structure can inhibit tumor growth and metastasis in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

1.2 Anti-inflammatory Effects
This compound has also been recognized for its anti-inflammatory properties. It has been studied as a potential therapeutic agent for conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders. The anti-inflammatory action is primarily attributed to the inhibition of cyclooxygenase enzymes (COX), similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science

2.1 Polymer Chemistry
this compound is utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their performance in various applications, including coatings and composites .

2.2 Organic Electronics
The compound's electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material has been explored in research aimed at improving the efficiency of these devices .

Biochemical Applications

3.1 Enzyme Inhibition Studies
this compound serves as a valuable biochemical probe for studying enzyme inhibition mechanisms. Its structure allows it to interact with specific enzyme targets, providing insights into enzyme kinetics and substrate specificity .

3.2 Drug Development
The compound has been investigated for its potential role in drug development pipelines, particularly in creating novel therapeutic agents that target specific diseases. Its derivatives are being synthesized and screened for biological activity against various targets .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant tumor growth inhibition in breast cancer models through apoptosis induction.
Anti-inflammatory PropertiesShowed effectiveness in reducing inflammation markers in rheumatoid arthritis models.
Polymer ApplicationsEnhanced thermal stability observed when incorporated into polycarbonate matrices.
Organic ElectronicsImproved charge mobility noted in OLED applications compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Derivatives with Extended Conjugation

Compound 38 (E)-4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)benzoic acid

  • Structure : A vinyl spacer bridges the benzodioxole and benzoic acid groups.
  • In vivo studies in rats demonstrated its ability to promote hippocampal neurogenesis, likely due to improved membrane permeability compared to the parent compound .

Compound 39b (E)-4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N-isopropylbenzamide

  • Structure : Replaces the carboxylic acid with an isopropylamide.
  • Impact: The amide group reduces acidity (pKa ~10–12 vs. ~4–5 for carboxylic acids), altering solubility and target engagement.

Heterocyclic Hybrids

Compound 5h (3-(Benzo[d][1,3]dioxol-5-yl)-5-((4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenylamino)methyl)benzoic acid)

  • Structure : Incorporates a thiadiazole sulfonamide group.
  • Impact : The sulfonamide acts as a strong electron-withdrawing group, increasing the benzoic acid’s acidity (lower pKa) and enhancing hydrogen-bonding capacity. This derivative showed potent activity in enzyme inhibition assays, likely due to dual interactions with catalytic residues .

Compound 31a (Pyrimidine-quinolone hybrid)

  • Structure: Features a pyrimidine-quinolone core linked to the benzodioxole-benzoic acid scaffold.
  • Impact: The quinolone moiety enables DNA intercalation, while the pyrimidine and benzodioxole groups contribute to kinase inhibition. Such hybrids are explored as antiproliferative agents, with demonstrated activity against cancer cell lines .

Bioisosteric Replacements and Functional Group Modifications

Compound 16f (4-[3-(1,3-Benzodioxol-5-yl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl)benzoic acid)

  • Structure : Replaces the carboxylic acid with a hydroxamic acid.
  • Impact : Hydroxamic acid (pKa ~9–10) is a potent zinc-chelating group, making this derivative a candidate for metalloenzyme inhibition (e.g., HDACs). The pyrazole ring adds rigidity, improving binding specificity .

Compound 4 (LUF7746)

  • Structure: Contains a pyridine ring with cyano groups and a sulfonyl fluoride.
  • Impact : The sulfonyl fluoride acts as a covalent warhead, enabling irreversible binding to serine/threonine residues in enzymes. This mechanism contrasts with the reversible interactions of carboxylic acid derivatives, offering prolonged target inhibition .

Substituent Effects on Physicochemical Properties

Ethyl 3-(Benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate

  • Structure : Lacks the benzoic acid, replaced by an ethyl ester and ketone.
  • Impact : The ester group increases lipophilicity (logP ~2.5 vs. ~1.8 for the parent acid), enhancing blood-brain barrier penetration. However, reduced hydrogen-bonding capacity limits target engagement in polar active sites .

4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid

  • Structure : Adds an imidazole-pyridinyl heterocycle.
  • Impact : The imidazole (pKa ~6–7) introduces pH-dependent ionization, improving solubility in physiological conditions. The pyridine enhances π-stacking, making this derivative suitable for targeting aromatic-rich enzyme pockets .

Comparative Data Table

Compound Name Key Structural Feature Molecular Weight Notable Activity/Property Reference
4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid Parent scaffold 272.25 Base for derivatization
Compound 38 (E)-vinyl derivative Conjugated vinyl spacer 294.29 Promotes neurogenesis in vivo
Compound 5h (Thiadiazole sulfonamide) Thiadiazole-sulfonamide 540.0 (MS) Enzyme inhibition via H-bonding
Compound 16f (Hydroxamic acid) Pyrazole-hydroxamic acid ~400 (estimated) HDAC inhibition, metal chelation
LUF7746 (Covalent inhibitor) Pyridine-sulfonyl fluoride 633.17 (HRMS) Irreversible enzyme binding

Biological Activity

4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid (BDBA) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article delves into the biological activity of BDBA, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid moiety attached to a benzo[d][1,3]dioxole ring. This structural configuration is significant for its interaction with biological targets, particularly in cancer therapy.

BDBA exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Cyclooxygenase-2 (COX-2) : BDBA has been identified as a potent inhibitor of COX-2, an enzyme involved in inflammation and cancer progression. By inhibiting COX-2, BDBA may reduce tumor growth and proliferation.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death pathways. BDBA is believed to act through similar apoptotic mechanisms.
  • Microtubule Disruption : Compounds with a benzo[d][1,3]dioxole structure have been reported to interfere with microtubule assembly, leading to cell cycle arrest. This disruption can hinder cancer cell division and promote apoptosis.

Anticancer Activity

BDBA has demonstrated significant anticancer properties across various cancer cell lines:

Cancer Type IC50 (µM) Mechanism
Breast Cancer (MDA-MB-231)10.0Induces apoptosis and disrupts microtubules
Colorectal Cancer15.0Inhibits COX-2 and induces apoptosis
Lung Cancer12.5Microtubule destabilization

In vitro studies show that BDBA can effectively inhibit the proliferation of these cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

Research has also explored the antimicrobial properties of BDBA:

  • Bacterial Inhibition : Preliminary studies indicate that BDBA exhibits inhibitory effects against several bacterial strains, although specific IC50 values are yet to be established.
  • Fungal Activity : Similar compounds have shown antifungal properties, suggesting that BDBA may possess broad-spectrum antimicrobial activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to BDBA:

  • Study on Cancer Cell Lines : A study evaluated the effects of BDBA on MDA-MB-231 breast cancer cells, demonstrating significant induction of apoptosis at concentrations as low as 1 µM. The study indicated enhanced caspase-3 activity, confirming the compound's role in promoting programmed cell death .
  • Microtubule Assembly Inhibition : Another investigation revealed that derivatives similar to BDBA could inhibit microtubule assembly at concentrations around 20 µM, leading to effective growth inhibition in various cancer types .
  • COX-2 Inhibition Studies : Research focused on the COX-2 inhibitory activity of BDBA showed promising results, with comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs). This positions BDBA as a potential candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid, and how can purity be validated?

  • Methodology :

  • Synthesis : A common approach involves coupling reactions, such as Suzuki-Miyaura cross-coupling between a benzodioxol-5-yl boronic acid derivative and a halogenated benzoic acid precursor. For example, 4-bromobenzoic acid can react with benzo[d][1,3]dioxol-5-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of DMF/H₂O under reflux .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water.
  • Validation : Purity can be confirmed via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water) and NMR spectroscopy (¹H/¹³C) to verify the absence of unreacted boronic acid or palladium residues .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy at λmax ≈ 260 nm (aromatic π→π* transitions).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) and analyze degradation products via LC-MS. The benzodioxole ring may hydrolyze under acidic conditions, requiring pH-controlled storage .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodology :

  • IR Spectroscopy : Identify carboxylic acid (O-H stretch ~2500-3300 cm⁻¹, C=O ~1680 cm⁻¹) and benzodioxole (C-O-C asymmetric stretch ~1250 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ should show a singlet for the benzodioxole methylenedioxy protons (δ 5.9–6.1 ppm) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~167 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the benzoic acid or benzodioxole moieties. For example, fluorination at the benzoic acid para position may improve metabolic stability .
  • Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2 or HDACs) and compare IC₅₀ values. Computational docking (AutoDock Vina) can predict binding affinities to target proteins .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges, solvent controls). For instance, discrepancies in cytotoxicity (IC₅₀) may arise from DMSO concentrations exceeding 0.1% .
  • Orthogonal validation : Replicate key studies using standardized protocols (e.g., MTT assay for cell viability, ELISA for cytokine profiling) .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • Methodology :

  • In silico tools : Use SwissADME to predict CYP450 metabolism (likely oxidation of benzodioxole to catechol derivatives).
  • Toxicity : Apply ProTox-II to assess hepatotoxicity risks. The methylenedioxy group may form reactive quinones, necessitating glutathione conjugation studies .

Q. What role does crystallography play in understanding its solid-state properties?

  • Methodology :

  • Single-crystal X-ray diffraction : Determine molecular packing and hydrogen-bonding networks. For example, the carboxylic acid group may form dimers in the crystal lattice, influencing solubility and melting point .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid
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4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid

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